molecular formula C15H13N3O2 B1214182 Prinomide CAS No. 77639-66-8

Prinomide

Cat. No. B1214182
CAS RN: 77639-66-8
M. Wt: 267.28 g/mol
InChI Key: KBQUAIAGRLAZGP-UHFFFAOYSA-N
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Patent
US04977181

Procedure details

To a suspension of 13.85 g of 1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile in 350 ml of ethanol is added 6.1 g of tromethamine. The suspension is heated until solution is obtained and the volume is reduced to about 75 ml. The solution is cooled to crystallize the product, the salt is collected, washed with ethanol/ether and dried to yield 1-methyl-beta oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile tromethamine (1:1) salt of example 1.
Quantity
13.85 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:20])[CH:8]([C:11](=[O:19])[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:9]#[N:10].[NH2:21][C:22]([CH2:27][OH:28])([CH2:25][OH:26])[CH2:23][OH:24]>C(O)C>[NH2:21][C:22]([CH2:27][OH:28])([CH2:25][OH:26])[CH2:23][OH:24].[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:20])[CH:8]([C:11](=[O:19])[NH:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:9]#[N:10] |f:3.4|

Inputs

Step One
Name
Quantity
13.85 g
Type
reactant
Smiles
CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
NC(CO)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated until solution
CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
to crystallize the product
CUSTOM
Type
CUSTOM
Details
the salt is collected
WASH
Type
WASH
Details
washed with ethanol/ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(CO)CO.CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.